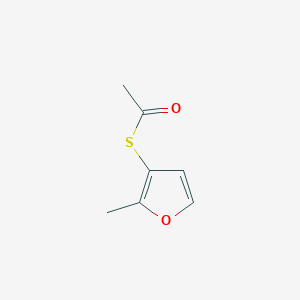

3-(Acetylthio)-2-methylfuran

Beschreibung

Overview of Furan (B31954) Heterocyclic Compounds in Organic Synthesis

Furan is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. wikipedia.orgnumberanalytics.com This structure is a fundamental building block in the realm of organic chemistry. numberanalytics.comnumberanalytics.com The furan ring system is present in a multitude of natural products and is utilized as a versatile starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comslideshare.net Industrially, furan is produced by the decarbonylation of furfural (B47365), which is derived from agricultural byproducts like corncobs and oat hulls, or through the copper-catalyzed oxidation of 1,3-butadiene. wikipedia.orgbritannica.com

Furan's chemical behavior is characterized by its aromaticity, though it is less aromatic than benzene (B151609). acs.org This reduced aromatic character means that under certain conditions, furan can undergo reactions that result in dearomatization, making it a flexible synthon in organic synthesis. acs.org Its reactivity is often described as intermediate between that of an enol ether and a more classic aromatic ring. wikipedia.org

The electron-donating effect of the oxygen heteroatom increases the electron density of the furan ring, making it significantly more reactive than benzene in electrophilic substitution reactions. wikipedia.orgedurev.in Furan can also act as an electron-rich diene in Diels-Alder reactions, a property not readily observed in more aromatic compounds like pyrrole (B145914) or thiophene (B33073). acs.org This reactivity allows for the construction of oxabicyclo[2.2.1]heptane derivatives. acs.org Furthermore, furans can be hydrogenated to produce dihydrofurans and tetrahydrofurans, which are common structural motifs in many natural products. wikipedia.orgacs.org

Electrophilic substitution is a key reaction class for furans. numberanalytics.com Due to the electron-donating nature of the oxygen atom, furan is highly susceptible to attack by electrophiles. numberanalytics.com The substitution preferentially occurs at the C2 and C5 positions (the carbon atoms adjacent to the oxygen). chemicalbook.com This preference is because the carbocation intermediate formed by electrophilic attack at the 2-position is more stable, with its positive charge delocalized over three resonance structures. chemicalbook.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance contributors. chemicalbook.com

Common electrophilic substitution reactions for furan include:

Nitration: Typically carried out with a mild nitrating agent like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. numberanalytics.compharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. To achieve mono-halogenation, such as the formation of 2-bromofuran, milder conditions are necessary. wikipedia.orgpharmaguideline.com

Acylation: Friedel-Crafts acylation of furan generally requires mild catalysts like phosphoric acid or boron trifluoride due to the ring's sensitivity to strong acids. pharmaguideline.comgcwgandhinagar.com

Significance of Thioester Functional Group in Organic Chemistry

A thioester is a functional group with the structure R-C(=O)-S-R', analogous to an ester but with a sulfur atom replacing the ester oxygen. ucla.eduwikipedia.org This substitution imparts unique reactivity to the thioester group. fiveable.me Thioesters are pivotal intermediates in numerous biosynthetic pathways, including fatty acid metabolism and the synthesis of various natural products. fiveable.menih.gov The most well-known biological thioester is acetyl-CoA, which plays a central role in the citric acid cycle. wikipedia.orgnih.gov

Several methods exist for the synthesis of thioesters. A common laboratory approach involves the reaction of a carboxylic acid derivative with a thiol or its salt. beilstein-journals.org Key methodologies include:

The reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org

Alkylation of a thiocarboxylate salt, such as potassium thioacetate (B1230152), with an alkyl halide. wikipedia.org

Condensation of a carboxylic acid and a thiol using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

The Mitsunobu reaction, using an alcohol and thioacetic acid. wikipedia.org

Modern methods focus on improving efficiency and sustainability, such as the cross-dehydrogenative coupling of aldehydes and thiols. tandfonline.com One-pot procedures have also been developed to generate thioacids in situ from reagents like thiourea (B124793) and benzoic anhydrides, which then react with alkyl halides. beilstein-journals.org

Thioesters are more reactive than their ester and amide counterparts. fiveable.menih.gov The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond, making the carbonyl carbon of a thioester a better electrophile. fiveable.me Despite this enhanced reactivity, they are relatively stable in water at neutral pH, which is crucial for their biological functions. nih.gov

Key transformations involving thioesters include:

Hydrolysis: Thioesters hydrolyze to yield a carboxylic acid and a thiol. wikipedia.orglibretexts.org

Acyl Transfer: They are excellent acyl transfer agents, reacting with nucleophiles like amines to form amides and alcohols to form esters. nih.govbeilstein-journals.org This reactivity is harnessed in native chemical ligation for peptide synthesis. wikipedia.orgsioc-journal.cn

Reduction: Thioesters can be reduced to aldehydes. sioc-journal.cn

Carbon-Carbon Bond Formation: They can participate in transition-metal-catalyzed cross-coupling reactions to form ketones. sioc-journal.cn

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-(2-methylfuran-3-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-7(3-4-9-5)10-6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFIBPDAGFGLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069047 | |

| Record name | Ethanethioic acid, S-(2-methyl-3-furanyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish liquid; roasted meat aroma | |

| Record name | 2-Ethanethoic acid, S-(2-methyl-3-furanyl) ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,slightly soluble in heptane, soluble in tri-acetin, Miscible at room temperature (in ethanol) | |

| Record name | 2-Ethanethoic acid, S-(2-methyl-3-furanyl) ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.140-1.159 | |

| Record name | 2-Ethanethoic acid, S-(2-methyl-3-furanyl) ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55764-25-5 | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55764-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055764255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-(2-methyl-3-furanyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid, S-(2-methyl-3-furanyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-methyl-3-furyl) ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ACETYLTHIO)-2-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7277JEE7AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Computational Analysis

Mass Spectrometry (GC-MS) Analysis and Spectral Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the analysis of volatile and semi-volatile compounds like 3-(Acetylthio)-2-methylfuran. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound even in highly complex mixtures.

Under electron ionization (EI) in a GC-MS system, this compound (with a molecular weight of approximately 156.20 g/mol ) undergoes characteristic fragmentation, producing a unique mass spectrum. nih.gov The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 156. The fragmentation is dominated by the loss of the acetyl group and cleavage of the thioester bond.

A key fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to the formation of the 2-methyl-3-furanthiol (B142662) radical cation at m/z 114. This fragment is often one of the most abundant ions in the spectrum. Another significant fragmentation is the cleavage of the C-S bond, resulting in an acetyl cation ([CH₃CO]⁺) at m/z 43, which is typically the base peak. The furan (B31954) portion of the molecule can also fragment, although these are generally less intense peaks. In some high-resolution mass spectrometry analyses, an adduct ion corresponding to [M+H-H₂O]⁺ has been detected at an m/z of 139.0214. core.ac.uk

Table 1: Predicted and Observed Diagnostic Ions for this compound in GC-MS

| m/z (Mass/Charge) | Proposed Ion Fragment | Description |

| 156 | [C₇H₈O₂S]⁺ | Molecular Ion ([M]⁺) |

| 114 | [C₅H₆OS]⁺ | Resulting from the loss of ketene (-CH₂CO) from the molecular ion. Often a prominent peak. |

| 43 | [C₂H₃O]⁺ | Acetyl cation, frequently observed as the base peak. |

This table is based on predicted spectra and common fragmentation patterns for thioesters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise arrangement of atoms and functional groups.

As experimental NMR data for this compound is not widely published, predicted spectral data provides valuable insight into its structure.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

A singlet for the methyl protons of the acetyl group (-SCOCH₃).

A singlet for the methyl protons attached to the furan ring (C2-CH₃).

Two signals for the furan ring protons (H4 and H5), which would appear as doublets due to coupling with each other.

¹³C NMR: The carbon NMR spectrum is predicted to show seven unique carbon signals, corresponding to each carbon atom in the molecule.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

Four signals will correspond to the carbons of the furan ring.

Two signals will represent the methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl-CH₃ | ~2.35 | Singlet |

| Furan-CH₃ | ~2.25 | Singlet |

| Furan H-4 | ~6.30 | Doublet |

| Furan H-5 | ~7.30 | Doublet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| C=O | ~195 | |

| Furan C-5 | ~142 | |

| Furan C-2 | ~140 | |

| Furan C-4 | ~118 | |

| Furan C-3 | ~115 | |

| Acetyl-CH₃ | ~30 | |

| Furan-CH₃ | ~12 |

Note: These are predicted values and actual experimental values may vary based on solvent and experimental conditions. np-mrd.orghmdb.ca

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two furan ring protons (H4 and H5), confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the H4 signal to the C4 signal, H5 to C5, the furan methyl protons to their corresponding carbon, and the acetyl methyl protons to their carbon.

Computational Chemistry and Theoretical Studies

For related furan and thioester compounds, theoretical studies have been used to investigate reaction mechanisms, stability, and electronic structure. Such studies on this compound could provide insights into:

Conformational Analysis: Determining the most stable three-dimensional arrangement of the molecule, particularly the orientation of the acetylthio group relative to the furan ring.

Electronic Properties: Calculating the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the molecular electrostatic potential. This information is key to understanding the molecule's reactivity.

Spectroscopic Prediction: Computational models can predict NMR chemical shifts and vibrational frequencies (IR spectra) that can be compared with experimental data to confirm structural assignments.

Reactivity and Mechanism: Theoretical calculations can model reaction pathways, for example, the hydrolysis of the thioester bond or electrophilic substitution on the furan ring, providing a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations can provide a highly detailed, three-dimensional picture of its preferred conformation and the distribution of electrons within its structure.

Research in this area, while not extensively published for this specific compound, can be modeled on computational studies of other furan and thioester derivatives. jst.go.jpnih.govresearchgate.net A typical approach involves geometry optimization using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). This combination is well-regarded for its balance of accuracy and computational efficiency in describing organic molecules containing sulfur.

The calculations would aim to determine the most stable conformation of the molecule. This involves analyzing the rotational barrier around the C-S bond connecting the furan ring and the acetylthio group. The planarity of the furan ring is a key feature, while the thioacetate (B1230152) group may adopt a specific orientation to minimize steric hindrance and optimize electronic interactions. Computational models can predict key geometric parameters, providing a foundation for understanding the molecule's physical and chemical behavior.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Note: The following data is hypothetical, based on typical values for furan and thioacetate structures as direct research data for this specific compound is limited.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-S | 1.80 Å | |

| S-C(furan) | 1.78 Å | |

| C(furan)-O | 1.37 Å | |

| C(furan)-C(furan) | 1.36 Å - 1.44 Å | |

| Bond Angle | O=C-S | 122.5° |

| C-S-C(furan) | 101.0° | |

| Dihedral Angle | C(furan)-C(furan)-S-C | ~90° (gauche) |

These predicted values help in building a precise model of the molecule's structure, which is the first step toward predicting its spectroscopic properties and reactivity.

Prediction of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for identifying and characterizing compounds. By simulating the behavior of this compound in magnetic and electric fields, it is possible to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed within a DFT framework to predict NMR chemical shifts (δ). These predictions are then often scaled against a known reference, such as tetramethylsilane (B1202638) (TMS), to improve their accuracy. Similarly, vibrational frequencies from IR spectroscopy can be calculated, which correspond to the stretching and bending of bonds within the molecule. These calculated frequencies are typically scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the theoretical model.

While detailed experimental spectra are the ultimate standard, predicted spectra are crucial for several reasons: they can aid in the assignment of complex experimental spectra, help distinguish between isomers, and provide a means of characterization when a pure experimental sample is unavailable. For instance, computational analysis of related furan derivatives has been used to corroborate structural assignments based on NMR data.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is predictive and hypothetical, intended to illustrate the output of computational modeling.)

| Spectrum | Group | Predicted Signal |

| ¹H NMR | Methyl protons (-CH₃ on furan) | δ 2.1-2.3 ppm (singlet) |

| Acetyl protons (-COCH₃) | δ 2.3-2.5 ppm (singlet) | |

| Furan ring protons | δ 6.3-7.5 ppm (multiplets) | |

| ¹³C NMR | Methyl carbon (-CH₃ on furan) | δ 12-15 ppm |

| Acetyl carbon (-COCH₃) | δ 30-33 ppm | |

| Furan ring carbons | δ 110-145 ppm | |

| Thioester carbonyl carbon (-SC=O) | δ 190-195 ppm | |

| IR | C=O Stretch | 1690-1710 cm⁻¹ |

| C-S Stretch | 650-750 cm⁻¹ | |

| C-O-C Stretch (furan) | 1050-1150 cm⁻¹ |

Reaction Mechanism Elucidation through Computational Modeling

Understanding how this compound is formed and how it degrades is crucial, particularly in the context of food chemistry where it contributes to flavor. Computational modeling provides a way to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This allows for the detailed investigation of reaction pathways that may be difficult to study experimentally.

For example, the thermal decomposition of furan derivatives has been explored using computational models to understand how the ring fragments and what products are formed. capes.gov.br A similar approach could be applied to this compound. A plausible reaction to study would be its hydrolysis back to 2-methyl-3-furanthiol and acetic acid, a reaction that could occur during food processing or storage.

The computational study of such a reaction would involve:

Locating Reactants and Products: The geometries of the starting material (this compound and water) and the final products would be optimized.

Identifying the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, would be located. This structure represents the "bottleneck" of the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key indicator of the reaction rate.

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

Such studies on related systems, like the radical-mediated reactions of thioacids, demonstrate the power of computational chemistry to reveal complex mechanistic details. rsc.org By applying these methods to this compound, a deeper understanding of its stability and chemical transformations can be achieved.

Biological and Biochemical Research Perspectives

Metabolomic Profiling and Identification in Biological Systems

Metabolomic studies are crucial for identifying and quantifying small molecules like 3-(Acetylthio)-2-methylfuran in biological systems. This compound, an aryl thioether, is recognized for its presence in the cytoplasm and extracellular space. hmdb.canih.gov

This compound has been identified as a volatile organic metabolite in several natural products, contributing to their characteristic aromas. thegoodscentscompany.comfragranceu.com Research has specifically pointed to its presence in onions (Allium cepa) and has been suggested as a potential marker for differentiating onions from various geographical regions. researchgate.netmdpi.commdpi.comresearchgate.net Studies have highlighted that this compound, along with others like dipropyl disulfide and various furanones, can serve as a geographical marker for onions. mdpi.com

Beyond vegetables, this compound has been noted in the volatile profiles of other natural sources, although detailed information is limited. thegoodscentscompany.com Its identification in diverse biological matrices underscores its role as a component of the natural volatilome.

Table 1: Natural Occurrence of this compound

| Natural Source | Finding | Reference(s) |

|---|---|---|

| Onions (Allium cepa) | Identified as a volatile organic metabolite and potential geographical marker. | researchgate.net, mdpi.com, mdpi.com, researchgate.net |

| Passion Fruit | Listed as a naturally occurring compound. | thegoodscentscompany.com |

The presence of this compound in biological systems suggests its involvement in metabolic pathways. It has been detected in studies analyzing the metabolic effects of various substances, indicating its potential as a biomarker. semanticscholar.orgcore.ac.uk For instance, it was among the metabolites detected in a study on the effects of a plant extract on uterine contractility. core.ac.uk Furthermore, research on pigmented onion bulbs identified 19 key metabolites, including this compound, as potential biomarkers for differentiating onion types. researchgate.net Its detection in metabolomic profiling highlights its potential utility in understanding physiological or pathological states.

Investigation of Biological Activity and Molecular Interactions

The biological activity of this compound is intrinsically linked to its chemical structure, which features both a furan (B31954) ring and a thioester group.

The furan nucleus is a scaffold for numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comresearchgate.netutripoli.edu.lynih.gov The electron-rich nature of the furan ring allows for various electrical interactions with biomolecules like enzymes and receptors. ijabbr.com

Thioesters are crucial intermediates in many biosynthetic pathways, including the synthesis of fatty acids, peptides, and sterols. wikipedia.orglibretexts.org Acetyl-CoA, a well-known thioester, is a central molecule in metabolism. wikipedia.org Thioester compounds can serve as useful tools for probing the chemical stability of zinc-binding domains in proteins. nih.gov The reactivity of thioesters allows them to participate in reactions like hydrolysis and aminolysis, making them key players in biological transformations. wikipedia.orgpressbooks.pub

Enzymes play a significant role in the transformation of furan and thioester compounds. The hydrolysis of thioesters to release thiols and carboxylic acids is a common enzymatic reaction. wikipedia.org For instance, research has demonstrated the enzymatic hydrolysis of thioacetate (B1230152) derivatives of furan compounds, such as 2-methyl-3-furanthiol (B142662) (MFT), using lipases to generate the corresponding thiol. google.com Specific enzymes like pectin (B1162225) acetylesterases found in fruits have been shown to possess thioesterase activity, capable of liberating volatile thiols from thioester precursors. dur.ac.uk

Biocatalysis offers a scalable and selective method for converting furan-based compounds. nih.govacs.org Transaminases, for example, have been used for the amination of biobased furan aldehydes. nih.gov Lipase-catalyzed polycondensation is another biocatalytic approach used for synthesizing furan-containing polyesters. acs.org These enzymatic processes highlight the potential for environmentally friendly synthesis of valuable furan derivatives. mdpi.com

The furan ring can be metabolically activated, often by cytochrome P450 enzymes, to form reactive intermediates. nih.govacs.orgresearchgate.net These intermediates, such as epoxides or cis-enediones, are electrophilic and can react with cellular nucleophiles like proteins and DNA, potentially leading to toxicity. nih.govacs.orgresearchgate.netgrantome.com The metabolite of 2-methylfuran (B129897), 3-acetylacrolein, has been shown to react with DNA nucleosides like 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine. rptu.denih.gov However, studies have also indicated that efficient detoxification pathways may prevent these DNA adducts from forming at the cellular level. rptu.denih.gov

The reaction of furan metabolites with proteins is also a significant interaction. nih.gov Protein alkylation by these reactive species is considered a key event that can trigger toxic responses. grantome.com Thioesters themselves can react with proteins; for example, they are involved in native chemical ligation for peptide synthesis and can be used to probe the stability of protein domains. wikipedia.orgnih.govulisboa.pt

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Nonadienal |

| 2-Acetylfuran |

| 2-Methyl-3-furanthiol |

| 2-Methylfuran |

| 2-Phenylethanol |

| 3-Acetylacrolein |

| Acetyl-CoA |

| Dipropyl disulfide |

| Furan |

| Furfural (B47365) |

Pharmacological Relevance of Furan and Thioester Derivatives

The furan ring is a fundamental structural motif found in numerous biologically active compounds. derpharmachemica.comresearchgate.net As a five-membered aromatic heterocycle containing one oxygen atom, the furan nucleus is present in many natural products, particularly in secondary plant metabolites, and serves as a scaffold for the synthesis of various pharmaceuticals. derpharmachemica.comnih.gov The biological activity of furan derivatives can change significantly with slight modifications to their substitution pattern. uta.edu.ly This versatility has made the furan moiety a subject of great interest in medicinal chemistry, leading to the development of compounds with a wide spectrum of pharmacological activities, including analgesic, antimicrobial, anti-inflammatory, and antitumor properties. wisdomlib.orgijabbr.com Similarly, thioesters, particularly those incorporating heterocyclic rings like furan and thiophene (B33073), represent another class of compounds with significant, though less common, biological activities. mdpi.com

Analgesic Properties of Furan Derivatives

Furan derivatives have been identified as a promising class of compounds for the development of new analgesic agents. uta.edu.ly Research has demonstrated that various synthetic furan derivatives exhibit significant pain-relieving properties. derpharmachemica.com

A study involving a series of N-(furan-2-ylmethylene) benzimine derivatives, synthesized from furan-2-carboxaldehyde and various aromatic anilines, revealed that the resulting compounds possessed potent analgesic and CNS depressant activities. derpharmachemica.com Another research effort focused on 3-substituted derivatives of dihydrofuran-2(3H)-one, which were assessed for analgesic efficacy using hot plate and writhing tests. One derivative, in particular, demonstrated strong analgesic activity that surpassed reference compounds like morphine and acetylsalicylic acid. ijabbr.com Additionally, certain furan compounds have been investigated for their dual inhibitory action on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory and pain pathways. researchgate.net The investigation of thiophenes and furans as potential pharmacological agents also showed that a furan derivative presented both anti-inflammatory and antinociceptive (pain-reducing) activity. nih.gov

Table 1: Examples of Furan Derivatives with Reported Analgesic Activity

| Derivative Class | Specific Compound Example | Reported Analgesic Finding | Reference(s) |

| N-(furan-2-ylmethylene) benzimines | 4-bromo-N-(furan-2-ylmethylene) benzenamine | Showed significant analgesic activity. | derpharmachemica.com |

| Dihydrofuran-2(3H)-one derivatives | A 3-substituted derivative | Demonstrated strong analgesic activity, surpassing reference drugs. | ijabbr.com |

| Furan-propenone derivatives | 1-furan-2-yl-3-pyridin-2-yl-propenone | Investigated as a dual inhibitor of COX/5-LOX. | researchgate.net |

| Substituted Furans | Furan derivative (unspecified) | Exhibited both anti-inflammatory and antinociceptive activity. | nih.gov |

Antimicrobial Activities of Furan and Thiophene Thioesters

The furan scaffold is a fundamental component of various substances with antibacterial properties. uta.edu.ly Derivatives of furan have shown broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. ijabbr.comutripoli.edu.ly The incorporation of a thioester or a related thiourea (B124793) group can further enhance this activity.

For instance, 1-benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated antibacterial effects against several Gram-positive bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.comutripoli.edu.ly Similarly, 2,4-disubstituted furan derivatives have exhibited notable antibacterial activity, particularly against Proteus vulgaris and Escherichia coli. utripoli.edu.ly

Thiophene, a sulfur analog of furan, is another heterocyclic ring whose derivatives are known for their antimicrobial potential. acs.org When combined with a thioester moiety, these compounds can exhibit potent antimicrobial effects. A study on macrocyclic compounds containing furan and thiophene rings found that macrocyclic thioesters were generally more effective against the tested microorganisms. researchgate.net Notably, a thioester derivative containing a thiophene ring showed efficacy against Staphylococcus aureus that was comparable to the antibiotic ampicillin. researchgate.net The thioester functional group itself is uncommon in natural antimicrobial products, but some thioester-containing polyketides have displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 2: Antimicrobial Activity of Selected Furan and Thiophene Derivatives

| Compound/Derivative Class | Target Microorganisms | Reported Activity | Reference(s) |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus | Exhibited antibacterial effect. | ijabbr.comutripoli.edu.ly |

| Macrocyclic Thioester with Thiophene Ring | Staphylococcus aureus | Showed results as effective as the reference antibiotic ampicillin. | researchgate.net |

| 2,4-disubstituted furan derivatives | Proteus vulgaris, Escherichia coli | Displayed superior antibacterial activity. | utripoli.edu.ly |

| Arylfuran derivative | Escherichia coli, Staphylococcus aureus | Possessed considerable activity against both Gram-negative and Gram-positive bacteria. | utripoli.edu.ly |

| Thiophene derivatives | Colistin-Resistant A. baumannii and E. coli | Exhibited antibacterial activity with bactericidal effects. | frontiersin.org |

Other Reported Bioactivities of Related Compounds

Beyond analgesic and antimicrobial effects, furan and its derivatives are associated with a wide array of other biological activities, highlighting their importance in medicinal chemistry. wisdomlib.orgijabbr.com

Anti-inflammatory and Anti-ulcer Activities: Several furan derivatives are recognized for their anti-inflammatory properties. nih.govwisdomlib.org For example, a series of hydrazide-hydrazone derivatives linked to a furan moiety were synthesized and evaluated, with one compound showing noteworthy anti-inflammatory effects in a carrageenan-induced rat model. ijabbr.com Certain derivatives also function as anti-ulcer agents; ranitidine, which contains a furan nucleus, is a well-known example used to decrease stomach acid production in the treatment of peptic ulcers. nih.govwisdomlib.org

Antitumor and Cytotoxic Activities: The furan nucleus is present in many compounds with cytotoxic and antitumor properties. derpharmachemica.com For example, 2,5-bis(3′-indolyl) furans have been reported as antitumor agents. researchgate.net Two new furan-2-carboxylic acids isolated from Nicotiana tabacum demonstrated moderate to weak inhibitory activities against some tested human tumor cell lines. researchgate.net

Antiviral Activity: Furan derivatives have also been explored for their antiviral capabilities. wisdomlib.orgresearchgate.net Furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum were tested for their anti-tobacco mosaic virus (TMV) activity, with several compounds showing high inhibition rates, some comparable to or higher than the positive control. researchgate.net

Cardiovascular and Other Effects: The furan ring system is a key structural component in numerous compounds that possess cardiovascular activities. nih.gov Additionally, furan derivatives have been reported to have a range of other effects, including CNS depressant, antioxidant, anticonvulsant, and muscle relaxant properties. derpharmachemica.comijabbr.comutripoli.edu.ly

Environmental and Atmospheric Chemistry Considerations

Formation Pathways in Thermal Processes (e.g., Food Processing, Biomass Burning)

The compound 3-(Acetylthio)-2-methylfuran is a sulfur-containing furan (B31954) derivative known to be formed during various thermal processes. Its generation is primarily associated with complex chemical reactions that occur when organic matter, particularly food matrices, is subjected to heat. These pathways include the Maillard reaction, lipid oxidation, and the pyrolysis of natural polymers like cellulose (B213188), which are common during food processing and biomass burning.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant pathway for the formation of a myriad of flavor and aroma compounds, including this compound. waiwiki.org This reaction is responsible for the desirable sensory characteristics of many cooked, roasted, or baked foods. waiwiki.orgresearchgate.net The formation of furan compounds, in general, occurs through the thermal degradation of sugars like hexose (B10828440) and pentose (B10789219) during the Maillard reaction. researchgate.net

Lipid oxidation is another crucial process that often occurs concurrently with the Maillard reaction in food matrices. waiwiki.org While lipid oxidation primarily leads to the formation of aldehydes, ketones, and other volatile organic compounds (VOCs), it can also generate furan derivatives. mdpi.com Secondary products of lipid oxidation, such as unsaturated aldehydes, can cyclize to form 2-alkylfurans. mdpi.comnih.gov The interaction between lipid oxidation products and intermediates from the Maillard reaction can create a complex network of reactions, potentially leading to hybrid compounds like this compound. waiwiki.org

Table 1: Formation of this compound in Food Systems

| Food Product/System | Formation Process | Key Precursors | Reference |

|---|---|---|---|

| Roasted Coffee | Maillard Reaction | Reducing sugars, Sulfur-containing amino acids | researchgate.net |

| Onions | Maillard Reaction | Sulfur compounds (e.g., from allium precursors) | researchgate.netresearchgate.net |

| Cysteine-Xylose Model System | Maillard Reaction | Cysteine, Xylose | semanticscholar.org |

Biomass burning involves the pyrolysis of major biopolymers, including cellulose. The pyrolysis of cellulose is a known source of various furanic compounds. rsc.org High temperatures break down the complex polysaccharide structure of cellulose into smaller, volatile molecules. Studies on the fast pyrolysis of cellulose have identified numerous products, including furan and its alkylated derivatives like 2-methylfuran (B129897). rsc.orgnih.govrsc.org

The formation of 2-methylfuran from cellulose pyrolysis is significant as it constitutes the core structure of this compound. rsc.org While the direct formation of this compound from pure cellulose pyrolysis is not documented, its generation during biomass burning is plausible. Biomass contains not only cellulose but also sulfur-containing proteins and other organic sulfur compounds. During the high-temperature conditions of pyrolysis and combustion, the 2-methylfuran formed from cellulose can react with sulfur-containing radicals and compounds (such as hydrogen sulfide (B99878) or mercaptans) released from the degradation of other biomass components, leading to the formation of sulfur-substituted furans like this compound.

Table 2: Furanic Compounds Identified from Cellulose Pyrolysis

| Compound | Formula | Temperature Range (°C) | Reference |

|---|---|---|---|

| 2-Methylfuran | C₅H₆O | 300-500 | rsc.org |

| Furfural (B47365) | C₅H₄O₂ | 300-500 | rsc.org |

| 2-Acetylfuran | C₆H₆O₂ | 325-500 | rsc.org |

| 5-Methyl-2-furaldehyde | C₆H₆O₂ | 325-500 | rsc.org |

Atmospheric Fate and Degradation Mechanisms

Once released into the atmosphere, volatile organic compounds like this compound are subject to various degradation processes that determine their atmospheric lifetime and environmental impact. The primary degradation pathways are reactions with atmospheric oxidants and photochemical processes.

The atmospheric degradation of furan and its derivatives is primarily initiated by reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. researchgate.netnih.gov Studies on related compounds, such as 3-methylfuran, provide insight into the likely reaction mechanisms for this compound.

The reaction is expected to proceed mainly through the addition of the radical (OH or NO₃) to the double bonds within the furan ring. researchgate.net This addition forms an unstable radical adduct, which can then react with molecular oxygen (O₂). This subsequent reaction leads to the opening of the furan ring and the formation of various unsaturated dicarbonyl compounds and other oxygenated products. nih.gov For 3-methylfuran, reaction with the NO₃ radical leads to the formation of nitrooxy-substituted furanone isomers. researchgate.net Given the structure of this compound, the presence of the methyl and acetylthio groups will influence the position of the radical attack and the stability of the resulting intermediates, but the general pathway of radical addition followed by ring-opening is anticipated to be the dominant fate. researchgate.netnih.gov

Photochemical degradation, or photolysis, involves the breakdown of a molecule by absorbing light energy, typically from the sun. Furan compounds can undergo direct photolysis, although the rate and importance of this process compared to radical-initiated oxidation can vary. The furan ring system can absorb ultraviolet radiation, leading to electronically excited states that may decompose or isomerize. The presence of the sulfur-containing acetylthio group may also influence the photochemical behavior of the molecule, as C-S bonds can be susceptible to photolytic cleavage. However, specific experimental data on the photochemical degradation of this compound is currently limited in the scientific literature.

Environmental Monitoring and Detection

Monitoring for this compound in the environment is primarily accomplished through analytical techniques designed to detect volatile and semi-volatile organic compounds in complex matrices like food and air. This compound has been identified as a volatile metabolite in food products, which is a key vector for its release into the environment. researchgate.netresearchgate.net

The most common method for its detection is gas chromatography (GC) coupled with mass spectrometry (MS). researchgate.netresearchgate.net This technique allows for the separation of the compound from other volatiles and its positive identification based on its mass spectrum. To enhance detection sensitivity, especially for trace amounts in air or in the headspace of food samples, pre-concentration techniques like solid-phase microextraction (SPME) or dynamic headspace trapping are often employed. researchgate.netresearchgate.net For instance, headspace SPME combined with GC-MS has been successfully used to identify this compound in onions. researchgate.netresearchgate.net In another application, dynamic headspace trapping was used to analyze volatiles in grilled chicken, where numerous furan derivatives were detected. researchgate.net While direct ambient air monitoring data for this specific compound is scarce, these analytical methods are well-suited for such environmental applications.

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | S-(2-methylfuran-3-yl) ethanethioate | C₇H₈O₂S |

| 2-Methylfuran | 2-Methylfuran | C₅H₆O |

| Furfural | Furan-2-carbaldehyde | C₅H₄O₂ |

| Cysteine | (2R)-2-amino-3-sulfanylpropanoic acid | C₃H₇NO₂S |

| Hydrogen sulfide | Sulfane | H₂S |

| 2-Acetylfuran | 1-(Furan-2-yl)ethan-1-one | C₆H₆O₂ |

| 5-Methyl-2-furaldehyde | 5-Methylfuran-2-carbaldehyde | C₆H₆O₂ |

| 2(5H)-Furanone | Furan-2(5H)-one | C₄H₄O₂ |

| 3-Methylfuran | 3-Methylfuran | C₅H₆O |

| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid | C₉H₁₁NO₂ |

Advanced Materials and Industrial Applications Research

Role in Flavor and Fragrance Chemistry

3-(Acetylthio)-2-methylfuran, also known by synonyms such as S-(2-methyl-3-furyl) ethanethioate and 2-methyl-3-furanthiol (B142662) acetate, is a significant compound in the flavor and fragrance industry. thegoodscentscompany.comcymitquimica.comnih.govchemball.com It is a synthetic flavoring agent recognized for its potent and complex aroma profile. thegoodscentscompany.comsigmaaldrich.com This sulfur-containing furan (B31954) derivative is a liquid that ranges from colorless to a light brown or yellow amber hue. thegoodscentscompany.comchemicalbook.com

Classified as a flavoring agent and adjuvant, this compound is utilized to impart, enhance, or modify the flavor of various food products. thegoodscentscompany.comnih.gov Its primary function is to contribute a distinct meaty character to foods. thegoodscentscompany.comfragranceu.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." nih.gov It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3973. nih.govsigmaaldrich.com

The organoleptic properties of this compound are central to its application. It is characterized by a powerful and multifaceted aroma and taste profile, as detailed in the table below.

Organoleptic Profile of this compound

| Attribute | Descriptors |

|---|---|

| Odor | Meaty, roasted, sulfurous, eggy, burnt, cooked, fried. thegoodscentscompany.comfragranceu.com At a 1.0% concentration, it is described as savory, sulfurous, cooked meaty, burnt, and bready with minty and herbal-tropical nuances. perfumerflavorist.com |

| Flavor | Meaty, beefy, chicken, bacon. thegoodscentscompany.comfragranceu.com At a concentration of 5 PPM, it is perceived as sulfurous, bloody savory meaty, amine-like, with an astringent minty, herbal, and tropical nuance. perfumerflavorist.com |

This compound is particularly effective for creating bacon and beef tonalities in flavor compositions. fragranceu.com At lower concentrations, it can also introduce nutty and tropical fruit nuances, making it versatile for applications in nut and mango flavors. fragranceu.com

This compound is a key volatile compound that contributes to the characteristic aroma of various cooked foods. Its presence has been identified in the volatile profiles of several food items, where it helps to create a savory and roasted dimension.

Key Research Findings:

Coffee: This compound is considered one of the important furan compounds detected in coffee, contributing a roasted aroma. researchgate.net Furan compounds in coffee are typically formed during the roasting of green coffee beans through the Maillard reaction, which involves the breakdown of sugars. researchgate.net

Onions: Research has identified this compound as a potential geographical marker for onions. mdpi.com Its presence was strongly associated with onions cultivated in specific regions, highlighting its role in the unique chemical and flavor signature of the vegetable. mdpi.comresearchgate.net

Meat Products: Due to its strong meaty and savory flavor profile, it is a valuable component in the formulation of flavors for meat products, seafood, and nuts. thegoodscentscompany.comfragranceu.commade-in-china.commade-in-china.com

Potential in Materials Science and Polymer Chemistry

While the primary application of this compound lies in the flavor industry, its chemical structure suggests potential for use in materials science. The furan ring is a versatile building block that can undergo various chemical transformations. cymitquimica.com Companies that specialize in high-impact aroma chemicals also highlight the application of their sulfur and heterocyclic chemistry expertise in the material sciences sector. thegoodscentscompany.comthegoodscentscompany.com The presence of a sulfur-containing acetylthio group introduces specific reactivity that could be exploited in polymer synthesis or for creating specialized materials. cymitquimica.com However, detailed research focusing specifically on the application of this compound in polymer chemistry and materials science is not extensively documented in the public domain. Related compounds, such as other furan derivatives, are subjects of interest in these fields. sigmaaldrich.com

Applications as Chemical Intermediates and Building Blocks

This compound serves as a valuable chemical intermediate in organic synthesis. cymitquimica.comtargetmol.com Its furan ring structure, substituted with both a methyl and an acetylthio group, offers multiple reactive sites for further chemical modification. cymitquimica.com The furan ring itself can participate in electrophilic aromatic substitution reactions, making it a versatile scaffold for constructing more complex molecules. cymitquimica.com Chemical suppliers market this compound as a building block for organic synthesis, indicating its use in the creation of other chemicals. sigmaaldrich.com Its role as an intermediate is also noted by manufacturers who specialize in chemicals for the pharmaceutical and agrochemical industries. thegoodscentscompany.com

Emerging Research and Future Directions in Sustainable Chemistry

The furan backbone of this compound places it within a class of compounds that are at the forefront of sustainable chemistry research, particularly in the context of biomass conversion.

There is significant and growing research interest in the production of furan derivatives, such as 2-methylfuran (B129897) (2-MF), from lignocellulosic biomass. rsc.orgrsc.org 2-MF is considered a promising biofuel and a key platform chemical that can be derived from the hydrolysis and dehydration of hemicellulose to form furfural (B47365), followed by selective hydrogenation. mdpi.com

Key Research Directions:

Catalytic Conversion: Researchers are actively developing efficient and cost-effective catalysts, often using non-noble metals like copper, cobalt, and nickel, to convert furfural into 2-methylfuran. rsc.orgmdpi.combohrium.com Bimetallic catalysts, such as Cu-Co, have shown high activity and selectivity for this conversion under mild conditions. bohrium.com

Integrated Processes: Studies are exploring integrated processes that combine the generation of furfural from biomass (e.g., pinewood) with its subsequent catalytic hydrodeoxygenation to produce 2-methylfuran in a continuous process. rsc.org

Value-Added Chemicals: 2-Methylfuran itself is a building block for a variety of value-added chemicals and liquid fuels. mdpi.com It can be converted into diesel-range alkanes and other chemical products through reactions like hydroxyalkylation, alkylation, and Diels-Alder reactions. mdpi.comdtu.dk

The sustainable production of 2-methylfuran from biomass provides a renewable pathway to the precursor of this compound and other valuable furan-based chemicals, aligning with the principles of green chemistry.

Green Chemistry Approaches in Synthesis

The synthesis of specialty chemicals, such as the flavor compound this compound, is increasingly scrutinized through the lens of green and sustainable chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, which is valuable in the food and fragrance industries, developing environmentally benign synthesis routes is crucial for sustainable industrial application. acs.orguab.cat Research in this area focuses on several key strategies: the use of biocatalysts, employment of alternative and safer reaction media, and the application of energy-efficient methods like microwave-assisted synthesis.

Biocatalytic Synthesis: Enzymes, particularly lipases, have emerged as powerful tools in the green synthesis of flavor esters and thioesters. acs.orgnih.govresearchgate.net These biocatalysts operate under mild conditions (ambient temperature and pressure) and often in aqueous or solvent-free systems, significantly reducing energy consumption and the need for volatile organic solvents. researchgate.net Lipases exhibit high selectivity, which can minimize the formation of byproducts and simplify purification processes.

For the synthesis of thioesters, lipase-catalyzed transesterification between a thiol and a vinyl ester has proven effective. mdpi.com A study on this reaction using Lipase TL IM from Thermomyces lanuginosus in a continuous-flow microreactor demonstrated high efficiency, achieving up to 96% conversion in as little as 30 minutes at 50°C. mdpi.com This approach highlights key green advantages:

Mild Conditions: Low reaction temperatures save energy. mdpi.com

High Efficiency: Short reaction times and high yields improve process efficiency. mdpi.com

Environmentally Friendly: The process avoids harsh reagents and hazardous solvents. mdpi.com

Applying this to this compound would involve the enzymatic reaction between its precursor, 2-methyl-3-furanthiol, and a suitable acetyl donor like vinyl acetate. The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst over multiple cycles. nih.govresearchgate.net

Alternative Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. For furan derivatives, research has explored using greener solvents like methyl isobutyl ketone (MIBK), which can be derived from biomass, in biphasic systems to improve product separation and catalyst recycling. unibo.itnih.govfrontiersin.org

The development of novel catalysts is also a cornerstone of green synthesis. For furan production and modification, heterogeneous catalysts, including zeolites and polyoxometalates, offer advantages such as ease of separation, reusability, and reduced waste generation compared to soluble catalysts. nih.govfrontiersin.org While specific applications to this compound are not extensively documented, the principles are broadly applicable. For instance, a patented synthesis of the related compound 2-methyl-3-methylthiofuran utilizes an aqueous solution of sodium hydroxide, which is a more environmentally benign medium than many organic solvents. google.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is an established green technology that can dramatically reduce reaction times, increase yields, and enhance product purity. researchgate.net The direct heating of reactants by microwave irradiation leads to rapid temperature increases and often allows for solvent-free conditions. thieme-connect.de

This technique has been successfully applied to the synthesis of various sulfur-containing heterocycles and thioesters. researchgate.netresearchgate.net For example, the thionation of lactones using Lawesson's reagent under solvent-free microwave irradiation proceeds in minutes with high yields, a significant improvement over conventional heating methods that require hours. thieme-connect.de A one-pot, microwave-assisted method for producing thioesters directly from carboxylic acids has also been developed, showcasing high efficiency and compatibility with various functional groups. researchgate.net A hypothetical green synthesis of this compound could employ microwave heating to accelerate the reaction between 2-methyl-3-furanthiol and an acetylating agent, potentially in a solvent-free system or with a high-boiling, non-toxic solvent.

The following table summarizes a comparison between conventional and potential green synthesis approaches for thioesters like this compound, based on findings for similar chemical transformations.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Thioesters

| Feature | Conventional Synthesis | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Catalyst | Stoichiometric reagents (e.g., acid chlorides, anhydrides), Lewis acids. mdpi.com | Immobilized Lipases, Heterogeneous Catalysts. mdpi.comnih.gov | Reusable, mild conditions, high selectivity, reduced waste. |

| Solvent | Dichloromethane, Toluene, Diethyl ether. google.commdpi.com | Water, Supercritical CO₂, Ionic Liquids, or Solvent-free. mdpi.comthieme-connect.deresearchgate.net | Reduced toxicity, lower environmental impact, improved safety. |

| Energy Source | Conventional heating (reflux). google.com | Microwave Irradiation, Ultrasound. thieme-connect.decore.ac.uk | Rapid heating, shorter reaction times, lower energy consumption. |

| Reaction Type | Multi-step with intermediate purification. | One-pot synthesis, Continuous-flow microreactors. mdpi.comresearchgate.net | Reduced waste, higher throughput, improved safety and control. |

| Atom Economy | Often low due to use of stoichiometric reagents and protecting groups. | High, due to catalytic pathways and direct functionalization. researchgate.net | Maximizes incorporation of reactants into the final product, minimizes waste. |

By integrating these green chemistry principles, the industrial production of this compound can be shifted towards more sustainable and economically viable pathways, aligning with the growing demand for natural and environmentally friendly products. uab.cat

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(Acetylthio)-2-methylfuran in academic laboratories?

- Methodological Answer : The Feist-Benary cyclization is a robust approach for synthesizing substituted furans. For this compound, this involves reacting α-haloketones (e.g., chloroacetone) with (2,4-dioxobutylidene)phosphoranes under mild conditions (room temperature, aprotic solvents like THF). The acetylthio group can be introduced via post-cyclization acylation using acetyl chloride derivatives . Alternative routes include thiol-ene "click" chemistry, where 2-methylfuran derivatives react with acetylthiols in the presence of radical initiators (e.g., AIBN) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR analysis typically reveals signals for the methyl group (δ ~2.1 ppm, singlet) and furan protons (δ ~6.2–6.5 ppm). ¹³C NMR confirms the acetylthio moiety (δ ~195–200 ppm for the thioester carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (theoretical m/z for C₇H₈O₂S: 156.0243).

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material) .

Q. What solvents and purification techniques are optimal for isolating this compound?

- Methodological Answer :

- Solvent Selection : Dichloromethane (DCM) or ethyl acetate are ideal for extraction due to their compatibility with thioesters. Avoid water-miscible solvents (e.g., THF) to prevent hydrolysis .

- Purification : Column chromatography using silica gel (hexane:ethyl acetate, 4:1) effectively removes unreacted starting materials. For thermally stable batches, vacuum distillation (b.p. ~120–130°C at 10 mmHg) is viable .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying reactive sites. The acetylthio group’s electron-withdrawing nature lowers the LUMO energy at the furan’s β-position, making it susceptible to nucleophilic attack. Molecular dynamics simulations further predict solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in spectral data caused by conformational isomerism in this compound derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Cooling samples to −40°C in DMSO-d₆ slows conformational exchange, splitting doubled signals into distinct peaks (e.g., cis/trans thioester conformers) .

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to assign conformer ratios (typically ~3:2 for thioesters) .

Q. How does the thermal stability of this compound impact its utility in high-temperature reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. For pyrolytic studies, use shock-tube setups with in situ GC-MS to monitor degradation products (e.g., 2-methylfuran, acetyl sulfide). Kinetic modeling (e.g., Arrhenius equations) quantifies activation energies for bond cleavage .

Critical Considerations

- Toxicity : While this compound lacks direct toxicological data, structurally related thioesters (e.g., 2-MTHF) show no genotoxicity in Ames tests but may cause mild irritation. Use fume hoods and PPE .

- Data Reproducibility : Cross-validate synthetic protocols with independent techniques (e.g., IR for thioester confirmation) to mitigate batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.